![molecular formula C16H25NO3S B602937 Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine CAS No. 1206106-17-3](/img/structure/B602937.png)
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine is an organic compound that features a cyclohexyl group attached to a sulfonyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-ethoxy-5-methylphenyl with a sulfonyl chloride derivative, followed by the introduction of the cyclohexyl group through a nucleophilic substitution reaction. The final step involves the formation of the methylamine group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methylamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The ethoxy and methyl groups can influence the compound’s solubility and overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methanol
- Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methyl chloride
- Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methyl ether
Uniqueness
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from chemical synthesis to biological studies.
Properties
CAS No. |
1206106-17-3 |
|---|---|
Molecular Formula |
C16H25NO3S |
Molecular Weight |
311.4g/mol |
IUPAC Name |
N-cyclohexyl-2-ethoxy-N,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-4-20-15-11-10-13(2)12-16(15)21(18,19)17(3)14-8-6-5-7-9-14/h10-12,14H,4-9H2,1-3H3 |
InChI Key |
NPAZQGVNRHFNFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N(C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602854.png)
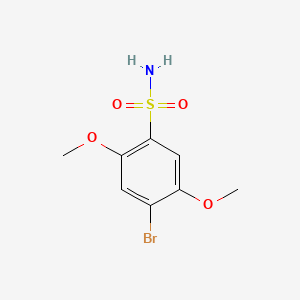
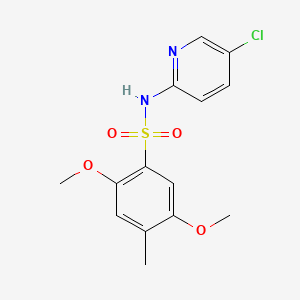
amine](/img/structure/B602866.png)
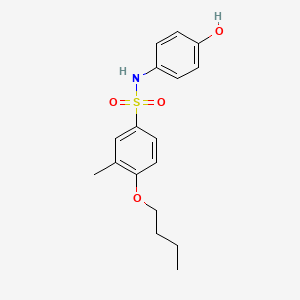
amine](/img/structure/B602868.png)
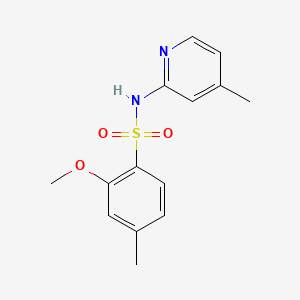
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602870.png)
![4-Methyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]piperidine](/img/structure/B602871.png)
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B602872.png)
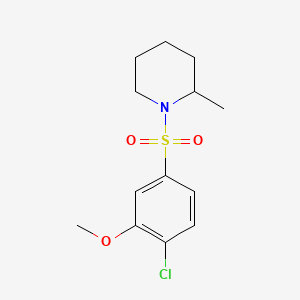
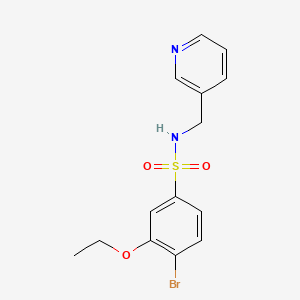
![1-[(3-Sec-butyl-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B602876.png)
amine](/img/structure/B602877.png)
